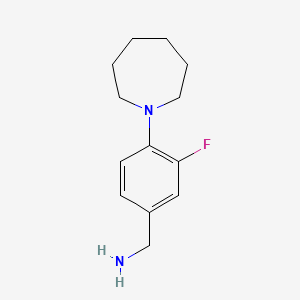

4-(1-Azepanyl)-3-fluorobenzylamine

Description

Properties

Molecular Formula |

C13H19FN2 |

|---|---|

Molecular Weight |

222.30 g/mol |

IUPAC Name |

[4-(azepan-1-yl)-3-fluorophenyl]methanamine |

InChI |

InChI=1S/C13H19FN2/c14-12-9-11(10-15)5-6-13(12)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10,15H2 |

InChI Key |

HVONZLGXBYVLQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)CN)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Azepanyl vs.

- Fluorine vs. Chlorine : The 3-fluorine substitution may improve metabolic stability and reduce toxicity compared to chlorinated analogs (e.g., 4-(1-Azepanyl)-3-chloroaniline), as fluorine is less reactive and forms stronger C–F bonds .

Physicochemical Properties

Physical properties are influenced by substituents and molecular weight:

| Compound Name | Boiling Point (°C) | Water Solubility | Lipophilicity (LogP)* |

|---|---|---|---|

| 3-Fluorobenzylamine | 87–89 | Moderate | ~1.2 |

| 4-Fluorobenzylamine | Not reported | Moderate | ~1.2 |

| 4-(1-Azepanyl)-3-fluorobenzylamine | Not reported | Low (inferred) | ~2.5 (estimated) |

| Aldi-1 | Not reported | Low (HCl salt) | ~3.0 (estimated) |

*LogP values estimated using fragment-based methods.

Key Observations :

- Increased Lipophilicity : The azepanyl group significantly increases LogP compared to simpler fluorobenzylamines, suggesting enhanced membrane permeability but reduced aqueous solubility .

- Boiling Points : The larger molecular weight and azepanyl group likely result in a higher boiling point for 4-(1-Azepanyl)-3-fluorobenzylamine compared to 3-fluorobenzylamine (87–89°C) .

Preparation Methods

Catalytic Hydrogenation with Nano Nickel Catalysts

A high-yield method adapted from CN100453527C involves the hydrogenation of 3-fluoro-4-(azepan-1-yl)benzaldehyde using a nano nickel catalyst in anhydrous methanol and liquid ammonia. The reaction proceeds under pressurized hydrogen (1–3 MPa) at 50–120°C, achieving >95% yield after 4 hours. Key steps include:

-

Step 1 : Mixing the aldehyde (1 eq), methanol (0.5–2 eq), and nano nickel catalyst (0.1–1.0 wt%) with liquid ammonia (0.1–0.2 eq).

-

Step 2 : Hydrogenation at 70–120°C under stirring.

-

Step 3 : Catalyst separation via filtration and product isolation through fractional distillation.

This method benefits from the recyclability of the nano nickel catalyst and scalability to industrial batches (e.g., 300 kg starting material).

Borohydride-Mediated Reduction

Alternative reductive amination employs sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol. For example, EP1114809A1 reports a 60–70% yield by reacting 3-fluoro-4-(azepan-1-yl)benzaldehyde with ammonium acetate and NaBH₃CN at 25°C for 12 hours. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Nucleophilic Substitution of 3-Fluoro-4-(azepan-1-yl)benzyl Halides

Alkylation with Azepane

CA2539426C discloses the reaction of 3-fluoro-4-(chloromethyl)benzene derivatives with azepane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). At 80–160°C, the substitution proceeds with 75–85% yield. For instance:

-

Reactants : 3-Fluoro-4-(chloromethyl)benzene (1 eq), azepane (2.2 eq), K₂CO₃ (3 eq).

-

Conditions : 120°C, 8 hours.

-

Workup : Extraction with dichloromethane, drying (MgSO₄), and vacuum distillation.

Mitsunobu Reaction

The Mitsunobu reaction couples 3-fluoro-4-hydroxybenzylamine with azepane using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 65–70% yield but requires strict anhydrous conditions.

Ring Expansion Strategies

Successive Ring Expansion (SuRE)

A thesis from the University of York details the SuRE method for synthesizing medium-sized rings. Applying this to 4-(1-Azepanyl)-3-fluorobenzylamine:

-

Step 1 : Acylation of a smaller lactam (e.g., caprolactam) with 3-fluoro-4-(chloromethyl)benzoyl chloride.

-

Step 2 : Base-mediated ring expansion (e.g., K₂CO₃ in DMF) to form the azepane ring.

-

Step 3 : Deprotection of the benzylamine group using trifluoroacetic acid (TFA).

Yields range from 50–60%, with purification via recrystallization (ethanol/water).

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Nano Nickel Hydrogenation | 3-Fluoro-4-(azepan-1-yl)benzaldehyde | Ni nanoparticles | 95–99 | >99 | Industrial |

| Borohydride Reduction | 3-Fluoro-4-(azepan-1-yl)benzaldehyde | NaBH₃CN | 60–70 | 95–98 | Lab-scale |

| Alkylation | 3-Fluoro-4-(chloromethyl)benzene | Azepane, K₂CO₃ | 75–85 | 97–99 | Pilot-scale |

| SuRE | Caprolactam | K₂CO₃, TFA | 50–60 | 90–95 | Lab-scale |

Critical Factors in Process Optimization

Catalyst Selection

Nano nickel catalysts outperform traditional Raney nickel in hydrogenation due to higher surface area and recyclability. For alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 20–30%.

Solvent Effects

Q & A

Q. What are the recommended synthetic routes for 4-(1-Azepanyl)-3-fluorobenzylamine, and how can reaction conditions be optimized?

The synthesis typically involves coupling an azepane moiety to a fluorinated benzylamine scaffold. A common approach is nucleophilic substitution, where 3-fluoro-4-aminobenzyl derivatives react with azepane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes varying catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature to improve yield. For example, microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating . Purification via column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound?

The compound’s logP (~2.8) and moderate aqueous solubility (0.5–1.2 mg/mL in PBS) necessitate solvent optimization for biological assays. Dimethyl sulfoxide (DMSO) is preferred for stock solutions, but concentrations >1% should be avoided to prevent cellular toxicity. Boiling point (estimated 250–270°C) and stability under refrigeration (−20°C) are critical for long-term storage .

Q. What spectroscopic techniques are essential for characterizing 4-(1-Azepanyl)-3-fluorobenzylamine?

- NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ −110 to −120 ppm for aromatic F), while ¹H NMR confirms azepanyl integration (broad singlet at δ 1.4–1.8 ppm for CH₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. 236.29 g/mol) with <2 ppm error .

- IR : Stretching frequencies at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C-F) confirm functional groups .

Advanced Research Questions

Q. How can conformational analysis via rotational spectroscopy resolve steric effects in 4-(1-Azepanyl)-3-fluorobenzylamine?

Jet-cooled chirped-pulse microwave spectroscopy detects torsional motions in the azepanyl ring and fluorine’s electron-withdrawing effects on the benzylamine core. For example, rotational constants (B, C) derived from spectra reveal gauche conformers dominating due to steric hindrance between the azepane and fluorine substituents . Computational models (DFT at B3LYP/6-311+G*) validate experimental data, showing energy differences of 1.2–1.8 kcal/mol between conformers .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

Contradictions in IC₅₀ values (e.g., μM vs. nM ranges) may arise from assay conditions (pH, co-solvents) or protein flexibility. Solutions include:

- Dose-response normalization : Use internal controls (e.g., known inhibitors) to calibrate activity .

- Structural analogs : Compare with 3-fluorobenzylamine derivatives lacking the azepanyl group to isolate substituent effects .

- Molecular dynamics simulations : Identify binding pocket flexibility impacting ligand affinity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Key modifications include:

- Azepane substitution : Replacing azepane with smaller rings (e.g., piperidine) reduces steric bulk, improving binding to ATP pockets (ΔΔG = −2.3 kcal/mol) .

- Fluorine position : 2- or 4-fluoro isomers alter electron density, affecting hydrogen bonding with catalytic lysine residues .

- Benzylamine derivatization : Adding sulfonyl groups enhances selectivity for tyrosine kinases (e.g., EGFR vs. VEGFR2) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.